molecular formula C23H27N5O2 B11605365 N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11605365
M. Wt: 405.5 g/mol
InChI Key: DWDPGNXYRREXDD-UHFFFAOYSA-N
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Description

N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using cyclopentylamine and methyl isocyanate under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the imino and oxo groups. This can be done using reagents such as imidazole and oxalyl chloride.

    Final Assembly: The final step involves the coupling of the tricyclic core with the carboxamide group, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxo group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted carboxamides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique tricyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It can be explored for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,7-dicyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Similar structure but lacks the methyl group at position 13.

    N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Similar structure but has a carboxylate group instead of a carboxamide group.

Uniqueness

The presence of the methyl group at position 13 and the carboxamide group at position 5 makes N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide unique. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

N,7-dicyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H27N5O2/c1-14-10-11-19-26-21-18(23(30)27(19)13-14)12-17(22(29)25-15-6-2-3-7-15)20(24)28(21)16-8-4-5-9-16/h10-13,15-16,24H,2-9H2,1H3,(H,25,29)

InChI Key

DWDPGNXYRREXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NC5CCCC5)C=C1

Origin of Product

United States

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